

Spectral Data of Carlinoside: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Carlinoside*

Cat. No.: *B1668447*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Carlinoside**, a flavone C-glycoside. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, complete with experimental protocols and structural visualizations, to support researchers in the identification, characterization, and further investigation of this compound.

Introduction to Carlinoside

Carlinoside, systematically named luteolin 6-C-(6-deoxy- α -L-mannopyranosyl)-8-C- β -D-glucopyranoside, is a flavonoid C-glycoside found in various plant species. As a member of the flavonoid family, it is of interest to researchers for its potential biological activities and its role in plant metabolism. Accurate spectral data is fundamental for the unambiguous identification and quantification of **Carlinoside** in complex natural product extracts and for its development in various applications.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ^1H and ^{13}C NMR spectral data for **Carlinoside**, recorded in deuterated dimethyl sulfoxide (DMSO-d_6).

Table 1: ^1H NMR Spectral Data of **Carlinoside** (DMSO-d_6)

Position	δ H (ppm)	Multiplicity	J (Hz)
3	6.67	s	2.0
2'	7.42	d	
5'	6.88	d	
6'	7.44	dd	8.2, 2.0
1" (Rha)	4.65	d	9.8
2" (Rha)	4.02	m	
3" (Rha)	3.42	m	
4" (Rha)	3.25	m	
5" (Rha)	3.55	m	
6" (Rha)	0.81	d	
1''' (Glc)	4.75	d	9.9
2''' (Glc)	4.05	m	
3''' (Glc)	3.20	m	
4''' (Glc)	3.15	m	
5''' (Glc)	3.28	m	
6'''a (Glc)	3.72	m	
6'''b (Glc)	3.50	m	

Table 2: ^{13}C NMR Spectral Data of **Carlinoside** (DMSO- d_6)

Position	δC (ppm)
2	164.0
3	102.8
4	182.0
5	160.7
6	108.9
7	163.2
8	104.7
9	156.4
10	104.2
1'	121.6
2'	113.6
3'	145.9
4'	149.9
5'	116.2
6'	119.1
1" (Rha)	71.2
2" (Rha)	71.8
3" (Rha)	70.6
4" (Rha)	72.8
5" (Rha)	70.4
6" (Rha)	18.2
1''' (Glc)	73.5
2''' (Glc)	71.5

3''' (Glc)	79.0
4''' (Glc)	70.9
5''' (Glc)	81.5
6''' (Glc)	61.5

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is crucial for determining the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Table 3: ESI-MS/MS Fragmentation Data for **Carlinoside**

Precursor Ion $[M-H]^-$ (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss
593.15	473.10	$[M-H-120]^-$ (Loss of $C_4H_8O_4$ fragment from glucose)
413.08	$[M-H-180]^-$ (Loss of glucose)	
353.06	$[M-H-180-60]^-$ (Further loss of $C_2H_4O_2$)	
327.05	$[M-H-120-146]^-$ (Loss of rhamnose and $C_4H_8O_4$ fragment)	
299.05	$[M-H-120-146-28]^-$ (Further loss of CO)	

Experimental Protocols

NMR Spectroscopy

A general protocol for the acquisition of NMR spectra of flavonoid glycosides like **Carlinoside** is as follows:

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO- d_6 . The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
- **^1H NMR Acquisition:** One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** One-dimensional carbon NMR spectra are acquired with proton decoupling. A larger spectral width (e.g., 220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a greater number of scans and a longer acquisition time are typically required.
- **2D NMR Experiments:** To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
- **Data Processing:** The acquired free induction decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (for DMSO- d_6 : δH 2.50 and δC 39.52).

Mass Spectrometry

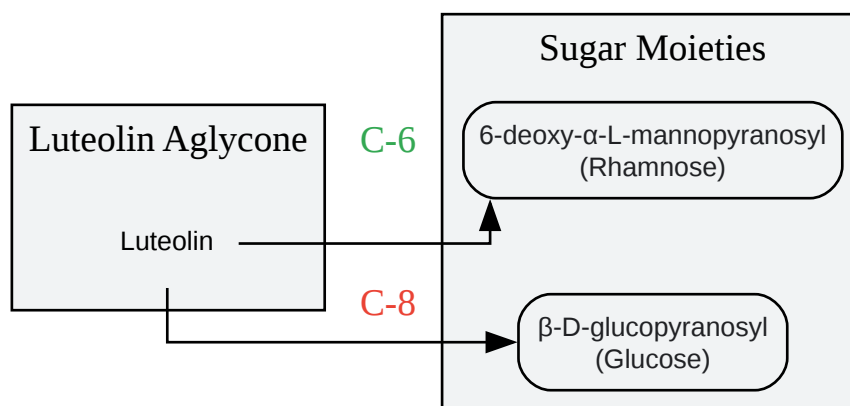
A general procedure for the analysis of flavonoid C-glycosides by ESI-MS/MS is outlined below:

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water.
- **Instrumentation:** Analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

- **Ionization:** The sample is introduced into the ESI source, where it is nebulized and ionized. For flavonoids, negative ion mode ($[M-H]^-$) is often preferred as it typically yields more informative fragmentation patterns.
- **MS Scan:** A full scan MS spectrum is acquired to determine the m/z of the molecular ion.
- **MS/MS Fragmentation:** The molecular ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer to generate the MS/MS spectrum. The collision energy is optimized to produce a rich fragmentation pattern.
- **Data Analysis:** The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments. This data is used to confirm the elemental composition and to propose fragmentation pathways, which aids in structural elucidation.

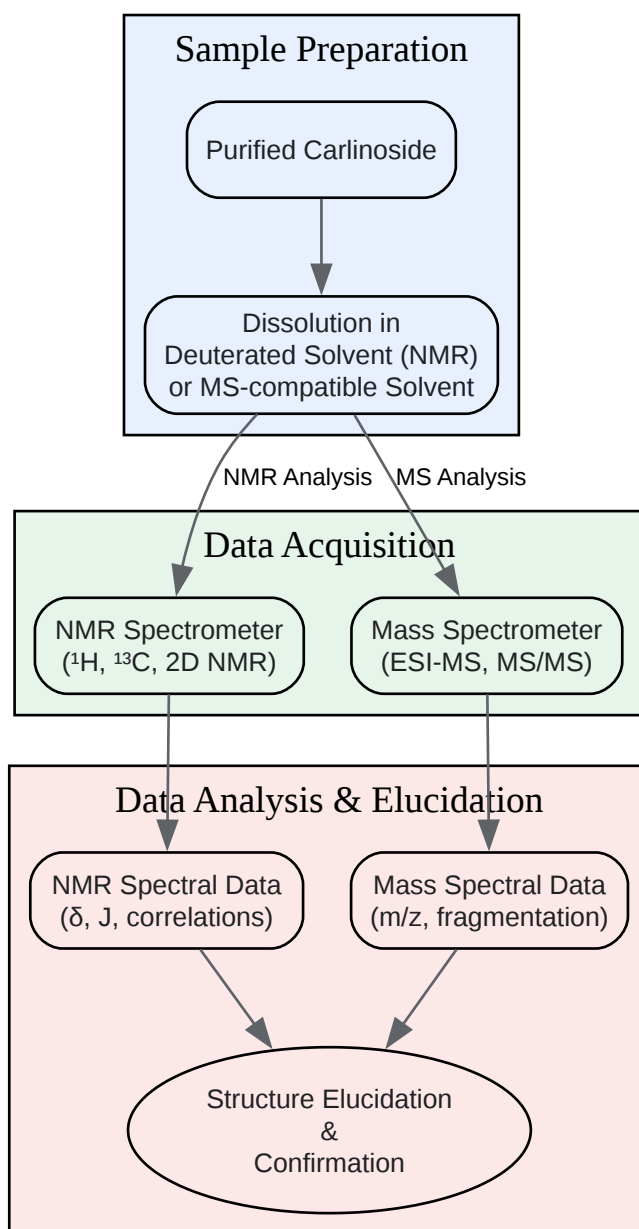
Visualizations

The following diagrams, generated using the DOT language, illustrate the structure of **Carlinoside** and a general workflow for its spectral analysis.



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Caption: Chemical structure of **Carlinoside**.



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Caption: General workflow for spectral analysis of **Carlinoside**.

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